thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
Overview
Description
Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is a compound that belongs to the family of benzo[1,2-b:4,5-b’]dithiophenes. These compounds are known for their large and rigid planar conjugated structures, making them widely used and studied building blocks for high-performance small molecule-based photovoltaic devices . The compound is characterized by its unique structure, which includes two thiophene rings fused to a benzene ring, with aldehyde groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the functionalization of benzo[1,2-b:4,5-b’]dithiopheneThe reaction conditions often involve the use of reagents such as Vilsmeier-Haack reagent (POCl3/DMF) to achieve the formylation .
Industrial Production Methods
While specific industrial production methods for benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarboxylic acid.
Reduction: Benzo[1,2-b:4,5-b’]dithiophene-2,6-dimethanol.
Substitution: Various substituted benzo[1,2-b:4,5-b’]dithiophenes depending on the electrophile used.
Scientific Research Applications
Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic photovoltaic cells and other optoelectronic devices.
Mechanism of Action
The mechanism of action of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is primarily related to its ability to participate in conjugation and electron delocalization. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its performance in organic electronic devices. The aldehyde groups can also participate in various chemical reactions, enabling the compound to be functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene (DTBDT): A notable analogue with a larger coplanar core and extended conjugation length.
Benzo[1,2-b4,5-b’]dithiophene-2,6-dicarboxylic acid: The oxidized form of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde.
Benzo[1,2-b4,5-b’]dithiophene-2,6-dimethanol: The reduced form of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde.
Uniqueness
Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is unique due to its specific functional groups (aldehyde) and its ability to undergo a variety of chemical reactions. Its planar structure and conjugated system make it highly suitable for applications in organic electronics, particularly in the development of high-performance photovoltaic devices .
Properties
IUPAC Name |
thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O2S2/c13-5-9-1-7-3-12-8(4-11(7)15-9)2-10(6-14)16-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRNNAIHJVWUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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